MitoMark Red I
Description
Significance of Mitochondrial Visualization in Cellular Biology
Mitochondria are critical cellular organelles, primarily known for generating the majority of the cell's adenosine triphosphate (ATP) supply, but they also play a central role in a host of other cellular processes, including metabolic homeostasis, apoptosis (programmed cell death), and cellular signaling. researchgate.net The relationship between the structure of mitochondria and their function is deeply intertwined; alterations in mitochondrial function can lead to significant changes in their morphology, and conversely, changes in structure can impact function. nih.gov Mitochondria are highly dynamic, constantly undergoing fusion and fission to form intricate and adaptable networks. nih.govresearchgate.net The specific shape and distribution of these networks can vary depending on the cell type, its developmental stage, and its metabolic requirements. nih.gov
Visualizing these organelles within the complex environment of a living cell is crucial for understanding their role in both normal physiology and pathological conditions. nih.govmdpi.com Imaging techniques allow researchers to observe the form, distribution, and dynamics of mitochondria, providing insights into their functional capacity. nih.govmdpi.com For instance, live-cell imaging enables the real-time observation of mitochondrial motility, fission, and fusion events, which are essential for maintaining mitochondrial health and function. researchgate.net By observing these structures, scientists can gain a more precise and comprehensive understanding of the spatial relationships that govern the function of this complex organelle, which is fundamental to advancing research into a wide range of human disorders where mitochondrial dysfunction is a contributing factor. nih.gov
Overview of Fluorescent Probes for Organelle Staining
Fluorescent probes are indispensable tools in modern cellular biology, enabling researchers to study biochemical events within living cells with high precision. nih.gov These chemical compounds are designed to absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the visualization of specific cellular components using fluorescence microscopy. For subcellular applications, these probes must be engineered to selectively target specific organelles and be capable of crossing the cell membrane. rsc.org
The targeting of fluorescent probes to specific organelles is often achieved by exploiting the unique physicochemical properties of each organelle. nih.govfujifilm.com Organelle-targeted probes are typically composed of three key parts: a targeting group, a fluorophore (the fluorescent component), and a recognition unit. nih.gov The targeting group is what directs the probe to its destination. For example, mitochondria possess a highly negative membrane potential compared to the rest of the cell. rsc.orgfujifilm.com This electrical gradient can be used to attract and accumulate positively charged (cationic) and lipophilic (fat-soluble) molecules. rsc.orgfujifilm.com Many mitochondrial probes, such as those based on rhodamine, are designed with these properties, allowing them to pass through the plasma membrane and build up within the mitochondria. fujifilm.com In addition to mitochondria, specific probes have been developed to stain other organelles like the nucleus, lysosomes, and the endoplasmic reticulum, each utilizing distinct targeting strategies. nih.govthermofisher.com
Role of MitoMark Red I as a Mitochondrial Research Tool
This compound is a specific fluorescent probe used as a mitochondrial marker in biological research. medchemexpress.com It is a cell-permeable, red fluorescent dye that selectively accumulates in the mitochondria of viable cells. medchemexpress.comtocris.com This accumulation is dependent on the mitochondrial membrane potential, the electrochemical gradient across the inner mitochondrial membrane. tocris.comglpbio.cnbio-techne.com This property makes this compound a valuable tool for staining and visualizing mitochondria in living cells for fluorescence microscopy applications. tocris.com
The fluorescence of this compound is a key characteristic of its utility. Its fluorescence intensity is linked to the mitochondrial membrane potential, allowing it to be used not just for locating mitochondria but also as an indicator of their functional state. tocris.comglpbio.cn The dye has an excitation maximum at approximately 578 nm and an emission maximum at around 599 nm. medchemexpress.comtocris.com This places its fluorescence firmly in the red part of the spectrum, which is often advantageous in multiplexing experiments where other fluorescent probes (e.g., green or blue) are used to label different cellular structures simultaneously. aatbio.com
| Property | Value | Source(s) |
| Fluorescence | Red | tocris.com |
| Excitation Maximum (λabs) | ~578 nm | medchemexpress.comtocris.com |
| Emission Maximum (λem) | ~599 nm | medchemexpress.comtocris.com |
| Cell Permeability | Yes | tocris.com |
| Staining Principle | Dependent on mitochondrial membrane potential | tocris.comglpbio.cn |
| Molecular Formula | C₃₂H₃₂Cl₂N₂O | tocris.com |
| Molecular Weight | 531.52 | tocris.com |
| CAS Number | 167095-09-2 | tocris.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOZQLIVHGQLJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=C(C=C8)CCl)CCC7.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167095-09-2 | |
| Record name | Chloromethyl-X-rosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167095-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Principles of Mitomark Red I Cellular Interactions and Localization
Mechanism of Accumulation within Mitochondria
The selective accumulation of MitoMark Red I within mitochondria is a direct consequence of the organelle's unique electrochemical properties, primarily the mitochondrial membrane potential.
Role of Mitochondrial Membrane Potential in Probe Sequestration
The sequestration of this compound within the mitochondrial matrix is fundamentally driven by the large negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring mitochondria. nih.gov This potential, typically in the range of -150 to -180 mV, is generated by the pumping of protons from the mitochondrial matrix to the intermembrane space by the electron transport chain.
As a positively charged (cationic) molecule, this compound is electrophoretically drawn across the inner mitochondrial membrane and into the negatively charged matrix. nih.govnih.gov This process of accumulation is dependent on the magnitude of the membrane potential; mitochondria with a higher potential will sequester a greater amount of the dye, resulting in a more intense fluorescent signal. medchemexpress.comtocris.com Conversely, a decrease in the mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, leads to a reduced accumulation of the probe. youtube.com This principle is shared with other well-characterized mitochondrial membrane potential-sensitive dyes such as tetramethylrhodamine methyl ester (TMRM) and rhodamine 123. thermofisher.comnih.gov
The relationship between mitochondrial membrane potential and this compound fluorescence intensity allows for the qualitative and comparative assessment of mitochondrial health. nih.gov
Intracellular Distribution in Viable Cells
In viable cells, this compound exhibits a high degree of specific localization to the mitochondria. medchemexpress.comnih.gov Upon passive diffusion across the plasma membrane, the dye preferentially accumulates within these organelles due to the strong electrochemical gradient. korambiotech.com This results in a distinct and characteristic staining pattern where the fluorescent signal co-localizes with the mitochondrial network of the cell.
The intracellular distribution of this compound is therefore a reliable indicator of mitochondrial morphology and localization within the cellular context. nih.gov The probe's ability to selectively stain mitochondria allows for the visualization of these dynamic organelles in real-time imaging of living cells.
| Parameter | Description | Reference |
| Driving Force for Accumulation | Negative mitochondrial membrane potential (ΔΨm) | nih.gov |
| Mechanism | Electrophoretic sequestration of the cationic dye | nih.govnih.gov |
| Fluorescence Intensity | Proportional to the magnitude of the ΔΨm | medchemexpress.comtocris.com |
| Cellular Localization | Specific to the mitochondrial matrix in viable cells | medchemexpress.comnih.gov |
Interactions with Efflux Transporters
The net intracellular concentration and retention of this compound are not solely governed by mitochondrial sequestration but are also influenced by the activity of cellular efflux transporters, particularly P-glycoprotein.
Modulation by P-glycoprotein Expression
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump known to extrude a wide variety of xenobiotics from cells. nih.gov Research has demonstrated that MitoTracker Red, a compound structurally and functionally similar to this compound, is a substrate for P-gp. nih.govresearchgate.net
In cells that overexpress P-gp, the accumulation of the dye is significantly reduced. nih.gov This is because P-gp actively transports the probe out of the cell, thereby counteracting its accumulation within the mitochondria. nih.gov The expression and activity of P-gp can therefore modulate the apparent staining intensity of this compound, a factor that must be considered in cell types known to have high levels of this transporter, such as certain cancer cell lines and tissues with barrier functions. nih.gov
Implications for Probe Retention and Cellular Entry
The recognition of this compound as a P-gp substrate has significant implications for its use as a mitochondrial probe. The efficiency of cellular entry and the subsequent retention of the dye can be compromised in cells with high P-gp activity. nih.gov This can lead to an underestimation of the mitochondrial membrane potential or an inaccurate assessment of mitochondrial mass.
Conversely, the interaction between this compound and P-gp can be exploited experimentally. The use of P-gp inhibitors, such as tariquidar, has been shown to restore the intracellular accumulation of MitoTracker Red in P-gp-overexpressing cells. nih.govnih.gov This demonstrates that the efflux of the probe is specifically mediated by P-gp. Therefore, in experimental systems with known or suspected high P-gp expression, co-incubation with a P-gp inhibitor may be necessary to achieve accurate and reliable mitochondrial staining with this compound.
| Factor | Effect on this compound | Reference |
| P-glycoprotein (P-gp) Expression | Decreased intracellular accumulation and retention | nih.gov |
| P-gp Activity | Active efflux of the probe from the cell | nih.gov |
| P-gp Inhibition (e.g., with tariquidar) | Increased intracellular accumulation and restored mitochondrial staining | nih.govnih.gov |
Methodological Applications of Mitomark Red I in Cellular Imaging
Advanced Microscopy Techniques
The unique properties of MitoMark Red I make it well-suited for a variety of advanced microscopy techniques, enabling detailed visualization and analysis of mitochondrial structure and dynamics.
Confocal Microscopy for High-Resolution Mitochondrial Imaging
Confocal microscopy is a powerful technique for obtaining high-resolution, three-dimensional images of fluorescently labeled specimens. When used with this compound, it allows for the detailed visualization of mitochondrial morphology and distribution within the cell. The optical sectioning capability of confocal microscopy eliminates out-of-focus light, resulting in sharp, clear images of individual mitochondria.
For optimal imaging of this compound-stained mitochondria, specific microscope settings are crucial. A laser with an excitation wavelength near the dye's maximum absorption of approximately 578 nm should be used. The emission is then captured at its maximum of around 599 nm. In a study involving rat astrocytes, cells were labeled with 200 nM of this compound, and images were captured using a Nikon A1R confocal microscope. Researchers noted the importance of careful laser intensity adjustment to minimize photobleaching.
Table 1: Recommended Confocal Microscopy Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | ~578 nm | Matches the absorption maximum of this compound for efficient excitation. |
| Emission Wavelength | ~599 nm | Captures the peak fluorescence emission of the dye. |
| Laser Power | Minimized | Reduces phototoxicity and photobleaching of the fluorescent signal. |
| Pinhole Size | 1 Airy Unit | Provides a good balance between signal intensity and optical sectioning. |
| Z-stack Step Size | 0.2 - 0.5 µm | Ideal for high-resolution 3D reconstruction of mitochondrial networks. nih.gov |
Live-Cell Imaging for Dynamic Processes
A key advantage of this compound is its suitability for live-cell imaging, enabling the real-time observation of dynamic mitochondrial processes such as fission, fusion, and motility. nih.gov These dynamic events are crucial for maintaining mitochondrial homeostasis and are involved in various cellular functions and pathologies.
Protocols for live-cell imaging with mitochondrial dyes typically involve incubating the cells with the dye at a low concentration for a short period before imaging. For instance, a general protocol for observing actin-mediated mitochondrial fission involves labeling mitochondria with a MitoTracker dye at a concentration of 200 nM for 20 minutes. nih.gov This allows for the visualization of mitochondrial dynamics over time using time-lapse confocal microscopy. nih.gov The ability to track these processes provides valuable insights into the cellular responses to various stimuli and the mechanisms underlying mitochondrial dysfunction in disease.
Protocols for Fixed-Cell Staining
While this compound is primarily used for live-cell imaging, it can also be used for staining mitochondria in fixed cells, allowing for the preservation of cellular structures for later analysis. This is particularly useful when combining mitochondrial staining with other techniques like immunocytochemistry.
A common procedure involves staining live cells with this compound prior to fixation. For example, live HeLa cells can be incubated with 200 nM this compound in Hank's Balanced Salt Solution (HBSS) for 30 minutes at 37°C. Following this, the cells are fixed with 10% formalin for 20 minutes at room temperature. After fixation, permeabilization is necessary to allow for the entry of other labeling reagents, such as antibodies. This can be achieved by incubating the cells with a solution containing a detergent like Triton X-100. A typical permeabilization buffer might consist of 1X PBS with 0.3% Triton X-100.
Table 2: General Protocol for this compound Staining and Fixation
| Step | Procedure | Incubation Time | Temperature |
| 1. Live-Cell Staining | Incubate live cells with 200 nM this compound in HBSS. | 30 minutes | 37°C |
| 2. Fixation | Add an equal volume of 10% formalin to the staining solution. | 20 minutes | Room Temperature |
| 3. Permeabilization | Incubate with antibody diluent containing 0.3% Triton X-100. | 30 minutes | Room Temperature |
| 4. Further Staining | Proceed with other staining protocols (e.g., nuclear dyes, immunocytochemistry). | Varies | Varies |
Integration with Other Fluorescent Markers
The red fluorescence of this compound allows for its seamless integration with other fluorescent markers that have distinct spectral properties. This enables multi-color imaging experiments to study the spatial relationships and interactions between mitochondria and other subcellular components.
Multi-color Imaging for Subcellular Co-localization Studies
Co-localization studies are essential for understanding the functional interactions between different organelles. This compound, with its red emission, can be combined with fluorescent probes that label other cellular structures, such as the endoplasmic reticulum (ER) or lysosomes. For example, researchers have successfully performed co-localization studies using a green fluorescent probe for one organelle and a red fluorescent probe, like MitoTracker Red, for mitochondria. researchgate.net The degree of overlap between the red and green signals can then be quantified to assess the extent of co-localization. Such studies have been instrumental in investigating processes like mitophagy, where mitochondria are targeted for degradation by lysosomes. researchgate.net
Simultaneous Staining with Nuclear Dyes and Reactive Species Probes
To gain a more comprehensive understanding of cellular health and function, this compound staining can be combined with probes for other cellular components, such as the nucleus and reactive oxygen species (ROS).
A common application is the co-staining of mitochondria and the nucleus. The protocol for staining HeLa cells with this compound also describes the subsequent application of a mounting medium containing the blue-fluorescent nuclear dye DAPI (4',6-diamidino-2-phenylindole). This allows for the simultaneous visualization of mitochondrial morphology and nuclear structure within the same cell.
Furthermore, investigating the relationship between mitochondrial function and oxidative stress is a key area of cell biology research. While direct studies combining this compound with ROS probes are not extensively documented, the spectral characteristics of this compound are compatible with green-fluorescent ROS indicators like CellROX Green. nih.govthermofisher.com CellROX Green is a cell-permeant dye that becomes fluorescent upon oxidation by ROS and subsequently binds to DNA, localizing in the nucleus and mitochondria. thermofisher.com A potential experimental setup would involve co-incubation of cells with this compound and CellROX Green to simultaneously visualize mitochondrial localization and ROS production.
Flow Cytometry for Quantitative Mitochondrial Analysis
Flow cytometry is a powerful technique for the quantitative analysis of mitochondria in individual cells, and this compound serves as a critical tool in these assessments. nih.govresearchgate.netnih.gov This method allows for the rapid measurement of thousands of cells, providing statistically robust data on mitochondrial status within a population.
When used in flow cytometry, this compound acts as a fluorescent indicator of the mitochondrial membrane potential (ΔΨm). tocris.com The dye is a lipophilic cation that passively crosses the plasma membrane of live cells and accumulates within the mitochondria. frontiersin.org The extent of its accumulation, and therefore the intensity of its fluorescence, is directly dependent on the mitochondrial membrane potential. tocris.com Healthy, energized mitochondria maintain a high negative membrane potential, leading to greater accumulation of the dye and a stronger fluorescent signal. Conversely, depolarized or damaged mitochondria exhibit a reduced membrane potential, resulting in less dye accumulation and a weaker signal.
During flow cytometric analysis, cells stained with this compound are passed in a single file through a laser beam. The laser excites the dye, which has an excitation maximum of approximately 578 nm, causing it to emit red fluorescence with a maximum at about 599 nm. tocris.commedchemexpress.com The instrument's detectors quantify the emitted fluorescence from each individual cell. The primary data output is often the Mean Fluorescence Intensity (MFI), which provides a quantitative measure of the mitochondrial membrane potential across the entire cell population.
This quantitative capability allows researchers to assess subtle changes in mitochondrial health in response to various stimuli, toxins, or disease states. For instance, it can be used to compare the mitochondrial activity between different cell types or to track changes over time after a specific treatment. nih.gov
Research Findings: Assessing Mitochondrial Depolarization
In a representative study, researchers might use this compound to quantify the effect of a known mitochondrial uncoupler, such as Carbonyl cyanide 3-chlorophenylhydrazone (CCCP), on a cell line. CCCP is a protonophore that disrupts the mitochondrial membrane potential. By comparing the MFI of untreated cells to those treated with CCCP, a clear quantitative measure of mitochondrial depolarization can be obtained.
Below is an interactive data table summarizing typical findings from such an experiment.
| Cell Population | Treatment | Mean Fluorescence Intensity (MFI) | Percentage of Cells with Low ΔΨm |
| Control Group | Vehicle (DMSO) | 15,000 | 5% |
| Treated Group | CCCP | 3,500 | 85% |
The data clearly demonstrates a significant decrease in the Mean Fluorescence Intensity in the cells treated with the mitochondrial uncoupler, indicating a widespread loss of mitochondrial membrane potential. This type of quantitative analysis is fundamental for studies in cell metabolism, toxicology, and apoptosis. nih.gov Often, this compound is used in conjunction with other fluorescent probes, such as MitoTracker Green, which stains mitochondria regardless of membrane potential and thus serves as an indicator of mitochondrial mass. nih.govresearchgate.net This dual-staining approach allows for the normalization of membrane potential readings to the amount of mitochondria per cell, providing a more precise assessment of mitochondrial function. nih.gov
Utility of Mitomark Red I in Assessing Mitochondrial Function and Dynamics
Evaluation of Mitochondrial Membrane Potential
The primary application of MitoMark Red I lies in its ability to assess the mitochondrial membrane potential (ΔΨm), a critical parameter of mitochondrial health and cellular function. bio-techne.commoleculardevices.com The accumulation of this cationic dye within the mitochondrial matrix is driven by the negative charge established by the electrochemical proton gradient across the inner mitochondrial membrane. bitesizebio.com
Indicator for Mitochondrial Energetic State
The fluorescence intensity of this compound serves as a direct indicator of the mitochondrial energetic state. glpbio.com In healthy, respiring cells, a high mitochondrial membrane potential is maintained, leading to a strong accumulation of the dye and consequently, bright red fluorescence. bitesizebio.com This robust signal is indicative of active oxidative phosphorylation and a healthy energetic status within the cell. youtube.com Conversely, a decrease in mitochondrial membrane potential results in a diminished accumulation of this compound and a corresponding reduction in fluorescence intensity. This relationship allows for a semi-quantitative assessment of the energetic state of mitochondria within a cell population. nih.gov
| Experimental Condition | Expected this compound Fluorescence | Implied Mitochondrial Energetic State |
| Healthy, respiring cells | High | High membrane potential, active oxidative phosphorylation |
| Treatment with mitochondrial uncoupler (e.g., CCCP) | Low | Dissipated membrane potential, compromised energetic state |
| Apoptotic cells (early stage) | Decreased | Depolarization of mitochondrial membrane |
Detection of Mitochondrial Dysfunction
Mitochondrial dysfunction is a hallmark of numerous pathological conditions and cellular stress. tocris.com this compound is a sensitive tool for detecting such dysfunction by reporting on changes in the mitochondrial membrane potential. medchemexpress.commoleculardevices.com A decline in ΔΨm is an early indicator of mitochondrial impairment. bitesizebio.com For instance, exposure to toxins or disease states that compromise the electron transport chain will lead to a reduction in the mitochondrial membrane potential, which can be visualized and quantified through a decrease in this compound fluorescence. moleculardevices.com This application is crucial in preclinical drug safety assessments and in studying the cellular mechanisms of various diseases. moleculardevices.com
Analysis of Mitochondrial Morphology and Network Organization
Beyond its use in assessing membrane potential, this compound is also employed to visualize and analyze the dynamic morphology of the mitochondrial network. tocris.comabcam.com Mitochondria are not static organelles but exist in a dynamic, interconnected network that undergoes constant remodeling through fission and fusion events. scispace.comnih.gov
Characterization of Mitochondrial Fission and Fusion Events
The staining of mitochondria with this compound allows for the real-time visualization of mitochondrial dynamics in living cells. tocris.com This enables researchers to characterize key processes such as mitochondrial fission (the division of a single mitochondrion into two) and fusion (the merging of two mitochondria). nih.govnih.gov The balance between fission and fusion is critical for maintaining mitochondrial health, and disruptions in this balance are associated with various diseases. scispace.com By labeling the mitochondrial network, this compound facilitates the observation and quantification of these morphological changes in response to different stimuli or genetic manipulations. nih.gov
| Mitochondrial Process | Morphological Observation with this compound |
| Fission | Elongated tubules dividing into smaller, fragmented mitochondria. |
| Fusion | Smaller mitochondrial fragments merging to form larger, interconnected networks. |
Indirect Assessment of Apoptotic Pathways
Mitochondria play a central role in the intrinsic pathway of apoptosis, or programmed cell death. rsc.orgnih.gov A key event in the initiation of this pathway is the loss of mitochondrial membrane potential. bitesizebio.com
Monitoring Mitochondrial Disintegration via Fluorescence Changes
Changes in this compound fluorescence can be used to indirectly monitor the progression of apoptosis. tocris.com A hallmark of early apoptosis is the depolarization of the mitochondrial membrane, which leads to a significant decrease in the accumulation of this compound and a subsequent reduction in fluorescence intensity. bitesizebio.comnih.gov This event can be detected before other classic signs of apoptosis become apparent. As apoptosis progresses, the mitochondrial network often undergoes fragmentation, a process that can also be visualized with this dye. Therefore, by monitoring both the fluorescence intensity and the morphology of mitochondria stained with this compound, researchers can gain insights into the involvement of mitochondria in apoptotic pathways. rsc.org
| Apoptotic Stage | This compound Fluorescence Change | Corresponding Mitochondrial Event |
| Early | Decreased Intensity | Loss of mitochondrial membrane potential (Depolarization) |
| Mid-to-Late | Continued decrease and changes in pattern | Mitochondrial network fragmentation and disintegration |
Research Applications of Mitomark Red I in Diverse Biological Systems
Investigations in Cancer Cell Biology
The study of mitochondrial alterations is crucial in cancer research, as these organelles are central to cellular metabolism, proliferation, and apoptosis. MitoMark Red I serves as a vital tool for visualizing and assessing mitochondrial responses to various stimuli, including therapeutic agents.
The response of mitochondria to chemotherapeutic agents is a key determinant of treatment efficacy. Dyes like this compound allow for the direct visualization of these changes. For instance, in studies of ovarian clear cell carcinoma, the mitochondrial membrane potential, a key indicator of mitochondrial health, was assessed using MitoTracker Red following treatment with cisplatin. kyoto-u.ac.jp It was observed that cisplatin administration led to a diminishment of the mitochondrial membrane potential, a finding visualized by a decrease in the dye's fluorescence intensity. kyoto-u.ac.jp This application highlights the dye's role in monitoring the mitochondrial component of a drug's mechanism of action.
Furthermore, research into chemotherapy-induced apoptosis in gastric cancer has utilized MitoTracker Red to observe morphological changes in mitochondria. nih.gov Treatment with doxorubicin, a common chemotherapeutic, was shown to induce mitochondrial fission—the process of mitochondria dividing. This was visualized as a change from elongated, networked mitochondria to smaller, fragmented organelles. nih.gov These studies often involve quantifying the percentage of cells that exhibit such fragmented mitochondria after drug exposure, providing a measurable endpoint for the therapeutic effect at the organelle level. For example, doxorubicin treatment can lead to the translocation of proteins like Dynamin-related protein 1 (DRP1) from the cytosol to the mitochondria, an event that precedes fission and can be co-localized with the mitochondrial stain. nih.gov
| Cancer Type | Therapeutic Agent | Parameter Assessed with MitoMark/MitoTracker Red | Observed Mitochondrial Response |
|---|---|---|---|
| Ovarian Clear Cell Carcinoma | Cisplatin | Mitochondrial Membrane Potential | Decreased fluorescence intensity, indicating depolarization kyoto-u.ac.jp |
| Gastric Cancer | Doxorubicin | Mitochondrial Morphology | Increased mitochondrial fission (fragmentation) nih.gov |
| Neural Stem Cells | Cisplatin | Mitochondrial Integrity & Apoptosis | Co-localization with activated caspase-9, indicating mitochondrial involvement in apoptosis nih.gov |
Mitochondrial metabolism is a prolific source of reactive oxygen species (ROS), which play a dual role in cancer progression and therapy. This compound is instrumental in studies that aim to co-localize mitochondrial structures with indicators of ROS. By staining mitochondria with this compound and using a separate fluorescent probe sensitive to ROS (such as 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA), researchers can visualize the proximity of ROS production to the mitochondria.
In human astrocytes, a model system with relevance to brain cancers like glioblastoma, this technique has been used to demonstrate that oxidative stress induced by toxins occurs at the mitochondrial level. researchgate.net High-resolution imaging reveals a significant overlap between the red fluorescence of the mitochondrial stain and the green fluorescence of the ROS probe, confirming the mitochondria as a primary source of the radical species. researchgate.net This methodological approach is directly transferable to cancer cell biology for investigating the role of mitochondrial ROS in signaling, metastasis, and response to therapy. nih.govnih.gov
Studies in Neurobiology
Mitochondrial integrity is paramount for the high-energy demands and survival of neural cells. Consequently, mitochondrial dysfunction is a central theme in neurodegenerative diseases.
In foundational studies, the use of MitoTracker dyes, including MitoTracker Red, was characterized in primary cultures of neurons and astrocytes. These investigations revealed that the loading and localization of the dye are influenced by the mitochondrial membrane potential (ΔΨm) and the cellular oxidant burden. ahajournals.orgnih.gov For example, treatment with an uncoupling agent that dissipates the membrane potential significantly decreased the loading of the dye. ahajournals.orgnih.gov Conversely, exposure to hydrogen peroxide (H₂O₂) prior to staining led to an increase in fluorescence intensity in neurons, demonstrating the dye's sensitivity to oxidative stress. ahajournals.orgnih.gov These characteristics, while requiring careful interpretation, allow the probe to be used as an indicator of mitochondrial health and integrity in these distinct neural cell types.
| Cell Type | Condition | Effect on MitoTracker Red Staining | Interpretation |
|---|---|---|---|
| Cultured Neurons | Depolarization (FCCP treatment) | Decreased dye loading ahajournals.orgnih.gov | Staining is dependent on membrane potential |
| Cultured Astrocytes | Depolarization (FCCP treatment) | No significant decrease in dye loading ahajournals.orgnih.gov | Cell-type specific differences in dye retention |
| Cultured Neurons | Oxidant exposure (H₂O₂) | Increased fluorescence intensity ahajournals.orgnih.gov | Staining is sensitive to cellular redox state |
This compound and similar probes are applied in various models of neurodegenerative diseases to study the role of mitochondrial dysfunction. In animal models of Huntington's disease and focal cerebral ischemia, a derivative dye was used to detect the generation of mitochondrial free radicals specifically in vulnerable neurons. researchgate.net Similarly, in research on Pantothenate Kinase-Associated Neurodegeneration (PKAN), a neurodegenerative disorder with brain iron accumulation, MitoTracker Red was used to evaluate mitochondrial morphology in neurons derived from mouse models. nih.gov These studies observed that in diseased neurons, the dye was not exclusively localized to mitochondria but was diffused throughout the cytoplasm, indicating a qualitative defect in the mitochondrial membrane potential. nih.gov This diffusion provides a visual marker for mitochondrial impairment linked to the disease pathology.
Research in Cardiovascular Physiology and Pathology
The continuous contractile activity of the heart muscle relies heavily on mitochondrial ATP production. This compound is therefore an essential tool for cardiologists and cell biologists studying mitochondrial function in both healthy and diseased cardiac tissue.
The dye is frequently used to assess mitochondrial integrity and dynamics in isolated cardiac myocytes. nih.gov Researchers have used MitoTracker Red to quantify changes in the mitochondrial network architecture in response to physical cues, finding that myocyte elongation leads to a more fused and larger mitochondrial network. nih.gov In the context of cardiac pathology, such as heart failure, stress signaling can induce apoptosis. MitoTracker Red has been used to demonstrate that the activation of certain signaling pathways leads to a disruption of the mitochondrial membrane potential (ΔΨm) in cardiomyocytes, a key step in the mitochondrial death pathway. ahajournals.org
In the critical area of ischemia-reperfusion (I/R) injury, which occurs when blood supply is restored to tissue after a period of oxygen deprivation, mitochondrial health is a key determinant of tissue survival. Studies have used MitoTracker Red to monitor mitochondrial membrane potential in cardiomyocytes during simulated I/R. A decrease in the dye's fluorescence intensity correlates with the loss of membrane potential and is indicative of mitochondrial damage and an increased likelihood of cell death. researchgate.net Furthermore, the probe is used to confirm the viability of mitochondria isolated for transplantation, a novel therapeutic strategy aimed at protecting the heart from I/R injury. nih.gov The bright fluorescence of MitoTracker Red in isolated organelles confirms their viability before they are introduced into the damaged tissue. nih.gov
Mitochondrial Status in Coronary Microembolization Models
Broader Applications in Cellular Stress Responses and Organelle Homeostasis
This compound is broadly applicable to the study of cellular stress responses and the maintenance of organelle homeostasis. Mitochondria are central to cellular metabolism and are highly sensitive to various stressors, including oxidative stress, nutrient deprivation, and exposure to toxins. Changes in mitochondrial membrane potential are an early indicator of cellular stress.
The application of this compound allows researchers to monitor the effects of different stressors on mitochondrial integrity. For instance, a decrease in fluorescence intensity can signal mitochondrial depolarization, which is often a precursor to apoptosis or programmed cell death. This makes this compound a useful tool in screening for compounds that may induce or prevent cellular stress.
Critical Considerations and Methodological Challenges in Mitomark Red I Research
Limitations in Horizontal Mitochondrial Transfer Studies
MitoMark Red I has been commonly used as a surrogate indicator for tracking mitochondrial movement between neighboring cells in studies of horizontal mitochondrial transfer (HMT). nih.govresearchgate.netnih.gov However, recent research has highlighted significant limitations in this application. nih.govresearchgate.netnih.gov
Discrepancies with Genetic Labeling Techniques
Studies comparing the efficiency of mitochondrial dye transfer (including MitoTracker Red, a related rosamine-based dye) with that of mito-targeted GFP have shown that HMT occurs at significantly lower efficiency than previously indicated by mitochondrial dyes. nih.govresearchgate.netnih.gov Experiments using mitochondria-deficient cells have further demonstrated the non-specificity of mitochondrial dyes as indicators for mitochondria in this context. nih.govresearchgate.netnih.gov This suggests that the detection of dye transfer may not always equate to the actual transfer of functional mitochondria.
Recommendations for Future Experimental Design
Given the discrepancies observed, a thorough reevaluation of existing literature relying solely on mitochondrial dyes for HMT studies is advocated. nih.govnih.gov Researchers are encouraged to explore alternative techniques to enhance the investigation of HMT. nih.govnih.gov Genetic labeling techniques using mitochondria-targeted fluorescent proteins, despite their own potential limitations like mislocalization or perturbation of mitochondrial function, may offer a more reliable approach for tracking the physical transfer of mitochondria. nih.govnih.govnih.gov Combining different methods, such as genetic labeling with biochemical assays to assess the function of transferred mitochondria, could provide a more comprehensive understanding of HMT.
Comparative Performance with Related Mitochondrial Dyes
This compound belongs to a class of rosamine-based mitochondrial dyes. nih.govresearchgate.netnih.gov Its performance can be compared to other commonly used mitochondrial stains based on properties like excitation/emission spectra, membrane potential dependence, fixability, cell permeability, and photostability.
| Compound | Ex/Em (nm) | ΔΨm Dependence | Fixable | Cell Permeability | Key Advantages/Limitations |
| This compound | 578/599 | Yes | Yes | Yes | Retained post-fixation; red emission minimizes autofluorescence. Requires optimization. |
| MitoTracker Green FM | 490/516 | No | Yes | Yes | ΔΨm-independent; useful for mitochondrial mass quantification. Limited GFP compatibility. |
| Rhodamine 123 | 507/529 | Yes | No | Yes | Low-cost ΔΨm probe. Washes out upon depolarization; unsuitable for fixed cells. biopioneer.com.twthermofisher.com |
| TMRM | 549/573 | Yes | No | Yes | Ratiometric measurements possible. Requires live-cell imaging; leaks from depolarized mitochondria. |
| JC-1 | 514/529 (monomer), 585/590 (aggregate) | Yes | No | Yes | Ratiometric (green→red shift with high ΔΨm). Complex data interpretation; prone to aggregation artifacts. |
| MitoTracker Red CMXRos | 578/598 or 579/599 | Yes | Yes | Yes | Similar to this compound; retained after fixation. Covalently binds to thiols. meilunbio-global.comnih.govthermofisher.combiopioneer.com.twresearchgate.net |
| MitoTracker Deep Red FM | Far-red | Yes | Yes | Yes | More photostable than this compound in prolonged imaging. researchgate.net |
This compound and MitoTracker Green FM are retained after formaldehyde (B43269) fixation, unlike Rhodamine 123 or JC-1. this compound's red emission at 599 nm helps reduce interference from cellular autofluorescence, which can be an issue with green-emitting probes like Rhodamine 123. While JC-1 allows for ratiometric measurements of ΔΨm, this compound provides simpler intensity-based measurements, though with potentially less dynamic range. MitoTracker Red CMXRos, which is also referred to as this compound, covalently binds to sulfhydryl groups in mitochondrial lipids and proteins, which could potentially lead to misinterpretation of the fluorescence intensity as solely reflecting mitochondrial potential. nih.govthermofisher.combiopioneer.com.twresearchgate.net MitoTracker Deep Red FM generally exhibits better photostability compared to this compound in prolonged imaging sessions. researchgate.net
Strategies for Minimizing Photo-induced Artifacts
Fluorescent dyes, including this compound, are susceptible to photobleaching and can induce phototoxicity upon exposure to excitation light. nih.govnih.gov These photo-induced artifacts can compromise data integrity and affect cell viability. nih.gov
Strategies to minimize photo-induced artifacts when using this compound include:
Using lower excitation light intensity and minimizing exposure time during imaging. tocris.comnih.gov
Optimizing the dye concentration to the lowest effective level to reduce potential phototoxicity and non-specific staining. glpbio.combiopioneer.com.tw
For prolonged imaging, consider using more photostable dyes like MitoTracker Deep Red FM if experimental constraints allow. researchgate.net
Including controls to assess photobleaching rates and potential phototoxicity under experimental conditions. nih.govnih.gov Significant photobleaching can alter responsiveness to mitochondrial modulators, suggesting potential changes in energy metabolism. nih.gov
Future Directions and Emerging Research Avenues for Mitomark Red I
Development of Enhanced Imaging Protocols
Future research will likely focus on optimizing staining protocols to improve signal-to-noise ratios and minimize potential artifacts across a wider range of cell types and experimental conditions. This includes further refinement of parameters such as dye concentration, incubation time, and buffer composition to ensure optimal mitochondrial loading and minimal non-specific staining. The use of serum-free culture media is often preferred to avoid interactions with serum proteins that can affect staining efficiency.
Advancements in fixation compatibility represent a significant avenue for enhanced imaging. While MitoMark Red I has shown compatibility with fixation using formaldehyde (B43269), retaining a substantial portion of its fluorescence signal, further studies could explore alternative fixation methods or develop modified versions of the dye with improved retention and signal stability after various fixation and permeabilization procedures. tocris.com This would enable more robust longitudinal studies and facilitate co-localization experiments with antibodies against specific mitochondrial or cellular proteins in fixed samples. Comparative analyses with other mitochondrial dyes, such as MitoTracker Red CMXRos and JC-1, have already highlighted this compound's advantages in fixed-cell applications and cost-effectiveness, suggesting its potential as a preferred probe in certain imaging workflows. Future work may involve developing standardized, optimized protocols for specific cell lines and tissue types, potentially incorporating guidelines for using spectral viewers to facilitate multiplexed imaging experiments with other fluorescent probes. bio-techne.comtocris.comrndsystems.com Techniques to mitigate photobleaching during prolonged live-cell imaging or repeated scanning in confocal microscopy will also be crucial. tocris.com
Potential in High-Throughput Screening Platforms
This compound's membrane potential sensitivity and favorable spectral properties make it well-suited for integration into high-throughput screening (HTS) platforms aimed at identifying compounds that modulate mitochondrial function. Its successful application in a 2023 oncology screen to detect alterations in mitochondrial membrane potential in 3D spheroid cultures underscores its potential in automated screening workflows. The study demonstrated suitability for automated platforms with signal-to-noise ratios exceeding 15:1.
Future efforts will likely involve developing standardized HTS assays utilizing this compound to screen large libraries of small molecules or genetic perturbations. These assays could be designed to measure changes in mitochondrial membrane potential as an indicator of mitochondrial health or dysfunction, enabling the rapid identification of potential therapeutic candidates for various diseases. The adaptability of fluorescent reporters for high-throughput screening in iPSC-derived human neurons suggests a promising area for this compound application in neurological drug discovery. nih.gov The development of multiplexed HTS assays, combining this compound with other fluorescent probes to simultaneously assess multiple mitochondrial parameters (e.g., reactive oxygen species production, calcium flux, or morphology), would further enhance the information content and efficiency of screening efforts. The increasing sophistication of high-content imaging systems further supports the expanded use of this compound in automated, quantitative HTS. mdpi.com
Novel Insights into Mitochondrial-Related Disease Mechanisms
This compound is a valuable tool for investigating the role of mitochondrial dysfunction in the pathogenesis of various diseases, particularly those involving altered cellular metabolism, apoptosis, and mitochondrial dynamics. Its ability to report on mitochondrial membrane potential allows researchers to monitor mitochondrial health in real-time and in response to pathological stimuli or therapeutic interventions.
A 2024 study using this compound to track mitochondrial fragmentation in iPSC-derived neurons treated with rotenone (B1679576) exemplifies its utility in providing insights into neurodegenerative disease mechanisms. By visualizing and quantifying changes in mitochondrial morphology and membrane potential, researchers can gain a better understanding of how mitochondrial dysfunction contributes to disease progression. Future research will likely leverage this compound to explore the intricate links between mitochondrial dynamics (fission, fusion, and mitophagy) and disease states. Its use in differentiating between healthy and dysfunctional mitochondria based on fluorescence intensity can help elucidate the effects of pharmacological agents on cellular metabolism in disease models. This can contribute to a deeper understanding of the underlying mechanisms of mitochondrial-related disorders and facilitate the identification of novel therapeutic targets. The understanding that deficient mitophagy contributes to mitochondrial diseases highlights the need for tools like this compound to monitor mitochondrial health and turnover in disease contexts. helsinki.fi
Integration with Advanced Computational Analysis for Quantitative Data
The increasing complexity and scale of fluorescence microscopy data necessitate the integration of advanced computational analysis techniques for quantitative assessment of mitochondrial features stained with dyes like this compound. Future directions will focus on developing and applying sophisticated image analysis algorithms to extract meaningful quantitative data from this compound staining patterns.
Q & A
Basic Research Questions
Q. What experimental controls are necessary to validate mitochondrial specificity of MitoMark Red I in live-cell imaging?
- Methodological Answer: Include negative controls (e.g., cells treated with mitochondrial membrane potential disruptors like CCCP) to confirm dye specificity. Co-stain with organelle-specific markers (e.g., ER-Tracker) to rule out off-target labeling. Use Nuclear Violet™ for nuclear counterstaining to ensure mitochondrial localization (Figure 3, ). Validate via fluorescence microscopy with TRITC/DAPI filter sets, as described in HeLa cell protocols .
Q. How do I optimize this compound concentration and incubation time for different cell types?
- Methodological Answer: Start with 0.1 μM (as used in HeLa cells ) and adjust based on cell viability assays (e.g., MTT). Incubation time typically ranges 15–30 minutes at 37°C in buffered media (e.g., HH buffer). For adherent cells, pre-warm buffers to maintain mitochondrial activity. Titrate concentrations (0.05–1 μM) and monitor fluorescence intensity using plate readers or microscopy .
Q. How does this compound compare to TMRM or JC-1 in detecting mitochondrial membrane potential (ΔΨm)?
- Methodological Answer: this compound has excitation/emission maxima at 578/599 nm (Figure 2, ), reducing spectral overlap with GFP-based probes. Unlike JC-1 (ratio-based ΔΨm measurement), this compound exhibits fluorescence intensity directly proportional to ΔΨm, similar to TMRM. However, its higher extinction coefficient (ε = 117,000 M⁻¹cm⁻¹ ) may improve sensitivity in low-abundance mitochondria. Validate via parallel staining with JC-1 in depolarized cells .
Advanced Research Questions
Q. How can this compound fluorescence intensity be quantified to measure ΔΨm changes under oxidative stress?
- Methodological Answer: Normalize fluorescence to cell number or protein content. Use ratiometric calibration with FCCP (full depolarization) and oligomycin (hyperpolarization). Correct for background autofluorescence by subtracting signals from unstained controls. For statistical rigor, report mean ± SEM and ensure measurements align with instrument precision (e.g., ≤3 significant figures unless justified ). Example protocol: Treat cells with H₂O₂, image using confocal microscopy, and analyze intensity with ImageJ .
Q. How to resolve discrepancies in this compound staining efficiency across primary cell cultures vs. immortalized lines?
- Methodological Answer: Variations may arise from differences in mitochondrial density, membrane potential, or dye retention. For primary neurons/astrocytes, increase incubation time to 45–60 minutes and reduce serum content to enhance dye uptake. Validate via ΔΨm-independent markers (e.g., mito-GFP). If signal is weak, combine with ΔΨm stabilizers (e.g., cyclosporin A) .
Q. Can this compound be combined with other probes for multiplexed imaging without spectral interference?
- Methodological Answer: Pair with blue/green-emitting probes (e.g., Nuclear Violet™, FITC) using sequential imaging to avoid bleed-through. For simultaneous imaging, ensure emission filters exclude overlap (e.g., this compound: 599 nm; FITC: 525 nm). Test compatibility in fixed/live cells, as fixation may alter fluorescence (Note: this compound’s chloromethyl group may allow post-staining fixation, but validate with formaldehyde ).
Technical Optimization & Data Validation
Q. What storage conditions preserve this compound stability for long-term use?
- Methodological Answer: Prepare stock solutions in anhydrous DMSO (≥90% purity), aliquot to avoid freeze-thaw cycles, and store at -20°C (short-term: 0–4°C ). Monitor degradation via HPLC (purity ≥90% ) or absorbance at 578 nm. Discard solutions if precipitation or color change occurs .
Q. How to address photobleaching artifacts in time-lapse imaging with this compound?
- Methodological Answer: Use lower excitation light intensity and anti-fade reagents (e.g., ascorbic acid). Limit exposure time to 100–500 ms per frame. For prolonged imaging, employ spinning-disk confocal microscopy to reduce phototoxicity. Validate photostability against TMRM under identical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
